Methyl 3-[(3,6-dichloropyridine-2-carbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoate
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Overview
Description
Methyl 3-[(3,6-dichloropyridine-2-carbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoate is a complex organic compound that features a combination of pyridine and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(3,6-dichloropyridine-2-carbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoate typically involves multi-step organic reactions. One common method includes the coupling of 3,6-dichloropyridine-2-carbonyl chloride with an amine derivative of 3-(3,4-dimethoxyphenyl)propanoic acid. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3,6-dichloropyridine-2-carbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 3-[(3,6-dichloropyridine-2-carbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl 3-[(3,6-dichloropyridine-2-carbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(3-chloropyridine-2-carbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoate
- Methyl 3-[(3,6-dichloropyridine-2-carbonyl)amino]-3-phenylpropanoate
Uniqueness
Methyl 3-[(3,6-dichloropyridine-2-carbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoate is unique due to the presence of both dichloropyridine and dimethoxyphenyl groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
methyl 3-[(3,6-dichloropyridine-2-carbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O5/c1-25-13-6-4-10(8-14(13)26-2)12(9-16(23)27-3)21-18(24)17-11(19)5-7-15(20)22-17/h4-8,12H,9H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYRSTCSHJHIKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)OC)NC(=O)C2=C(C=CC(=N2)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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